![molecular formula C8H8FNO2 B2622015 3-Fluoro-4-(methylamino)benzoic acid CAS No. 1248597-55-8](/img/structure/B2622015.png)
3-Fluoro-4-(methylamino)benzoic acid
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Overview
Description
“3-Fluoro-4-(methylamino)benzoic acid” is a chemical compound with the CAS Number: 1248597-55-8 . It has a molecular weight of 169.16 . It is usually in the form of a powder .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-(methylamino)benzoic acid” can be found in various databases .
Scientific Research Applications
On-Resin Peptide Cyclization
3-Fluoro-4-(methylamino)benzoic acid, also known as MeDbz linker, is used in an on-resin, cleavage-inducing cyclization methodology for the synthesis of cyclic thiodepsipeptides and cyclic homodetic peptides . This approach is beneficial for the preparation of cyclic peptides, which often have improved drug-like properties, such as stability towards proteolytic degradation and cell permeability .
Synthesis of Cyclic Peptides
The MeDbz linker has been applied for the efficient synthesis of various cyclic peptides . These linkers allow the use of standard N-(9-fluorenyl-methyloxycarbonyl) (Fmoc) solid-phase peptide synthesis (SPPS) and post-synthesis activation of the linker to give the corresponding N-acyl-benzimidazolinone (Nbz) moiety .
Alzheimer’s Disease Treatment
3-Fluoro-4-methoxybenzoic acid can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . This compound is a fluorinated para-anisic acid derivative, and the fluoride substituent enables nucleophilic aromatic substitution .
Preparation of Pharmaceuticals
4-(Methylamino)benzoic acid is important for the preparation of other pharmaceutical products . It is used as an intermediate in the synthesis of various drugs .
Preparation of Dyes, Flavors, and Preservatives
In addition to pharmaceuticals, 4-(Methylamino)benzoic acid is also used in the preparation of dyes, flavors, and preservatives . This compound serves as a versatile building block in the synthesis of these products .
Synthesis of Benzoyl Chloride
3-Fluoro-4-methoxybenzoic acid can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity . This provides a platform for Friedel-Craft acylation reaction .
Safety and Hazards
The safety information for “3-Fluoro-4-(methylamino)benzoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-fluoro-4-(methylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJKFXUZGUHXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1248597-55-8 |
Source
|
Record name | 3-fluoro-4-(methylamino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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